

Spectroscopic and Synthetic Profile of (6-Methoxypyridin-2-YL)methanol: A Technical Guide

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Compound of Interest

Compound Name: (6-Methoxypyridin-2-YL)methanol

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This technical guide provides a comprehensive overview of the spectroscopic properties and a viable synthetic route for **(6-Methoxypyridin-2-YL)methanol**. Due to the limited availability of direct experimental data in publicly accessible literature, this guide presents a combination of reported data, predicted spectroscopic values based on established chemical principles and analysis of analogous compounds, and detailed experimental protocols adapted from established synthetic methodologies.

Spectroscopic Data

The following tables summarize the mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for **(6-Methoxypyridin-2-YL)methanol**. Predictions are derived from known chemical shift and frequency correlations, and by comparison with the experimentally determined data for its isomer, (6-methoxypyridin-3-yl)methanol, and other related pyridine derivatives.

Table 1: Mass Spectrometry Data

Parameter	Value
Molecular Formula	C ₇ H ₉ NO ₂
Molecular Weight	139.15 g/mol
Mass Spectrum (EI)	[M+H] ⁺ Calculated: 140.1, Measured: 140.1[1]

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.60	t	1H	H4 (Pyridine)
~6.85	d	1H	H3 (Pyridine)
~6.70	d	1H	H5 (Pyridine)
~4.70	s	2H	-CH ₂ OH
~3.95	s	3H	-OCH ₃
~3.50 (broad)	s	1H	-OH

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)	Assignment
~163.0	C6 (Pyridine)
~158.0	C2 (Pyridine)
~139.0	C4 (Pyridine)
~112.0	C3 (Pyridine)
~108.0	C5 (Pyridine)
~64.0	-CH ₂ OH
~53.0	-OCH ₃

Table 4: Predicted IR Spectroscopic Data (Liquid Film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200 (broad)	Strong	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic -CH ₂ - and -CH ₃)
1600-1580	Strong	C=N and C=C stretch (pyridine ring)
1480-1440	Strong	C-H bend (aliphatic)
1280-1240	Strong	C-O stretch (aryl ether)
1050-1020	Strong	C-O stretch (primary alcohol)

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and spectroscopic characterization of **(6-Methoxypyridin-2-yl)methanol**. These are adapted from established procedures for analogous compounds.

Synthesis Protocol: Reduction of 6-Methoxy-2-pyridinecarboxaldehyde

Materials:

- 6-Methoxy-2-pyridinecarboxaldehyde
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution

- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 6-methoxy-2-pyridinecarboxaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
- Quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution.
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with dichloromethane (3 x 50 mL).
- Combine the organic layers and dry over anhydrous MgSO_4 .
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure **(6-Methoxypyridin-2-YL)methanol**.

Spectroscopic Characterization Protocol

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- **^1H NMR Spectroscopy:** Acquire the ^1H NMR spectrum on a 400 MHz NMR spectrometer.
- **^{13}C NMR Spectroscopy:** Acquire the ^{13}C NMR spectrum on the same instrument, operating at 100 MHz for ^{13}C .

2. Infrared (IR) Spectroscopy:

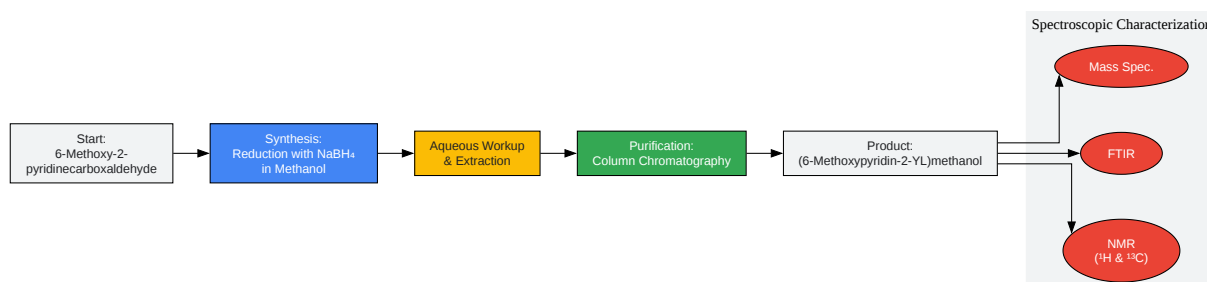
- **Sample Preparation:** Place a drop of the neat liquid product between two potassium bromide (KBr) plates to form a thin film.
- **Data Acquisition:** Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of $4000\text{--}400\text{ cm}^{-1}$.

3. Mass Spectrometry (MS):

- **Sample Preparation:** Prepare a dilute solution of the product in a suitable solvent (e.g., methanol or acetonitrile).
- **Data Acquisition:** Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to obtain the $[\text{M}+\text{H}]^+$ ion.

Visualizations

The following diagram illustrates a generalized workflow for the synthesis and characterization of **(6-Methoxypyridin-2-yl)methanol**.



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References

- 1. (6-METHOXY-PYRIDIN-2-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]
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